molecular formula C38H77O9P B1251893 Mannosyl-1beta-phosphomycoketide C32

Mannosyl-1beta-phosphomycoketide C32

Cat. No. B1251893
M. Wt: 709 g/mol
InChI Key: BWDAWKXFHWFXEQ-RIEBCBCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-mannosyl C32-phosphomycoketide is a mannose phosphate consisting of beta-D-mannose having a (4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl)phosphate group at position 1. It is a mannose phosphate and a beta-D-mannosyl 4,8,12,16,20-pentamethylheptacosyl phosphate. It is a conjugate acid of a beta-D-mannosyl C32-phosphomycoketide(1-).

Scientific Research Applications

1. Antigenic Properties and T-Cell Activation

β-D-mannosyl phosphomycoketide (C32-MPM) is a glycolipid found in Mycobacterium tuberculosis cell walls, known for its potent antigenic properties, activating T-cells when presented by the CD1c protein. This highlights its importance in the immune response against tuberculosis (Li et al., 2013).

2. Stereocontrolled Synthesis

Research has focused on the stereocontrolled synthesis of C32-MPM, essential for understanding its structure and potential applications. The synthesis involves stereocontrolled approaches for assembling its oligoisoprenoid chain, indicating potential applications in creating similar natural products (Li & Piccirilli, 2013).

3. Structural Analysis and CD1c Binding

CD1c presentation of synthetic glycolipid antigens, including C32-MPM, has been studied to understand how molecular features of these antigens influence T-cell responses. The studies show that T-cell responses require specific structural elements in these antigens, highlighting their potential for vaccine development (de Jong et al., 2007).

4. Novel Biosynthetic Mechanisms

C32-MPM's biosynthesis involves novel polyketide synthase (PKS) mechanisms, with the PKS12 protein playing a key role. Understanding these mechanisms can offer insights into the biosynthesis of mycobacterial virulent lipids, providing new avenues for drug discovery (Chopra et al., 2008).

5. Potential for Synthetic Antigen Development

Research has also focused on creating hydrolysis-resistant variants of C32-MPM that retain antigenicity. This is crucial for developing stable and effective antigens for tuberculosis vaccines or diagnostic tests (Reijneveld et al., 2021).

properties

Molecular Formula

C38H77O9P

Molecular Weight

709 g/mol

IUPAC Name

[(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C38H77O9P/c1-7-8-9-10-11-17-29(2)18-12-19-30(3)20-13-21-31(4)22-14-23-32(5)24-15-25-33(6)26-16-27-45-48(43,44)47-38-37(42)36(41)35(40)34(28-39)46-38/h29-42H,7-28H2,1-6H3,(H,43,44)/t29-,30-,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1

InChI Key

BWDAWKXFHWFXEQ-RIEBCBCMSA-N

Isomeric SMILES

CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

eta-D-mannosyl phosphomycoketide
C32-MPM cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mannosyl-1beta-phosphomycoketide C32
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Reactant of Route 6
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